3,4-Dibromothiophene

Catalog No.
S749049
CAS No.
3141-26-2
M.F
C4H2Br2S
M. Wt
241.93 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Dibromothiophene

CAS Number

3141-26-2

Product Name

3,4-Dibromothiophene

IUPAC Name

3,4-dibromothiophene

Molecular Formula

C4H2Br2S

Molecular Weight

241.93 g/mol

InChI

InChI=1S/C4H2Br2S/c5-3-1-7-2-4(3)6/h1-2H

InChI Key

VGKLVWTVCUDISO-UHFFFAOYSA-N

SMILES

C1=C(C(=CS1)Br)Br

Synonyms

NSC 99007;

Canonical SMILES

C1=C(C(=CS1)Br)Br
  • Synthesis of thieno[3,4-b]thiophene

    3,4-Dibromothiophene was used as a key precursor in the preparation of thieno[3,4-b]thiophene, a compound with potential applications in organic electronics and materials science [].

  • Synthesis of alkyl-substituted fused thiophenes

    Researchers have employed 3,4-Dibromothiophene as a starting material for the synthesis of various alkyl-substituted fused thiophenes. These compounds exhibit interesting electrical and optical properties, making them attractive candidates for organic electronics applications [].

3,4-Dibromothiophene is an organobromine compound characterized by the molecular formula C₄H₂Br₂S and a molecular weight of 241.93 g/mol. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur, with bromine substituents at the 3 and 4 positions. This compound appears as a clear to light yellow liquid at room temperature, with a boiling point of approximately 100 °C under reduced pressure. Its high purity (>98%) makes it suitable for various chemical applications .

  • Safety information for 3,4-Dibromothiophene is limited but likely similar to other halogenated organic compounds.
  • Bromine is a known irritant and can cause respiratory problems upon inhalation [].
  • Organic compounds can be flammable, so proper handling practices are essential to avoid fires or explosions.
Due to its electrophilic nature. Notably, it undergoes:

  • Amination Reactions: In studies, it has been reacted with primary and secondary amines using copper catalysts to produce alkylaminothiophene derivatives .
  • Cross-Coupling Reactions: It can be utilized in palladium-catalyzed cross-coupling reactions, which are significant in synthesizing complex organic molecules .
  • Nucleophilic Substitution: The bromine atoms can be substituted by nucleophiles, leading to various functionalized thiophene derivatives.

Research indicates that 3,4-dibromothiophene exhibits biological activity that may be leveraged in drug discovery. Its derivatives have shown potential as:

  • Antimicrobial Agents: Some studies suggest that derivatives of 3,4-dibromothiophene possess antibacterial properties .
  • Anticancer Activity: Certain compounds derived from this thiophene have been investigated for their ability to inhibit cancer cell proliferation.

3,4-Dibromothiophene finds applications in various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Material Science: Used in the development of conductive polymers and organic semiconductors.
  • Pharmaceuticals: Potentially useful in the development of new therapeutic agents due to its biological activity.

Several compounds share structural similarities with 3,4-dibromothiophene:

Compound NameMolecular FormulaUnique Features
ThiopheneC₄H₄SBase structure without halogen substitutions
2-BromothiopheneC₄H₃BrSBromine at position 2; different reactivity
3-BromothiopheneC₄H₃BrSBromine at position 3; used in similar reactions
2,5-DibromothiopheneC₄H₂Br₂SBromine at positions 2 and 5; different properties

3,4-Dibromothiophene is unique due to its specific substitution pattern which influences its reactivity and biological activity compared to other thiophenes. Its high yield synthesis method also sets it apart from similar compounds that may require more complex or less efficient synthetic routes .

XLogP3

3

Boiling Point

221.5 °C

Melting Point

4.5 °C

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.87%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.87%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (87.23%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3141-26-2

Wikipedia

3,4-Dibromothiophene

Dates

Modify: 2023-08-15

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